molecular formula C6H13BO3 B8782090 2-Hydroxy-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 78-60-4

2-Hydroxy-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B8782090
CAS RN: 78-60-4
M. Wt: 143.98 g/mol
InChI Key: HWWZTLCUFSAFED-UHFFFAOYSA-N
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Patent
US05370807

Procedure details

61.2 g of boric acid (1 mol) and 118.2 g of 2-methyl-2,4-pentanediol (1 mol) and 200 ml of heptane are charged to a reaction flask equipped with stirrer, Marcusson apparatus and reflux condenser. The reaction mixture is heated up to its reflux temperature (about 95° C.), with stirring, and is kept at that temperature for a 4-hour period.
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[B:1]([OH:4])([OH:3])[OH:2].[CH3:5][C:6](O)([CH2:8][CH:9](O)[CH3:10])[CH3:7]>CCCCCCC>[OH:2][B:1]1[O:4][C:6]([CH3:7])([CH3:5])[CH2:8][CH:9]([CH3:10])[O:3]1

Inputs

Step One
Name
Quantity
61.2 g
Type
reactant
Smiles
B(O)(O)O
Name
Quantity
118.2 g
Type
reactant
Smiles
CC(C)(CC(C)O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Marcusson apparatus and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated up to its
WAIT
Type
WAIT
Details
is kept at that temperature for a 4-hour period

Outcomes

Product
Name
Type
Smiles
OB1OC(CC(O1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.